

Application of NC-R17 in Designing Non-Covalent PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NC-R17	
Cat. No.:	B12379838	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of targeting and degrading specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] While many early PROTACs utilized covalent warheads to bind to their target protein, there is growing interest in the development of non-covalent PROTACs to avoid potential off-target effects and improve safety profiles. **NC-R17** is a novel, non-covalent PROTAC designed to induce the degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of programmed cell death.[2]

NC-R17 is composed of three key components: a demethylated-RSL3 ligand that non-covalently binds to GPX4, a linker, and a lenalidomide ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This heterobifunctional molecule facilitates the formation of a ternary complex between GPX4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of GPX4. The development of **NC-R17** was based on the covalent GPX4-targeting PROTAC, R17. This document provides detailed application notes and protocols for the use of **NC-R17** in research settings, with comparative data for its covalent counterpart, R17.

Quantitative Data Summary

The following tables summarize the quantitative data for the non-covalent PROTAC **NC-R17** and the covalent PROTAC R17, providing a direct comparison of their degradation efficiency and impact on cell viability.

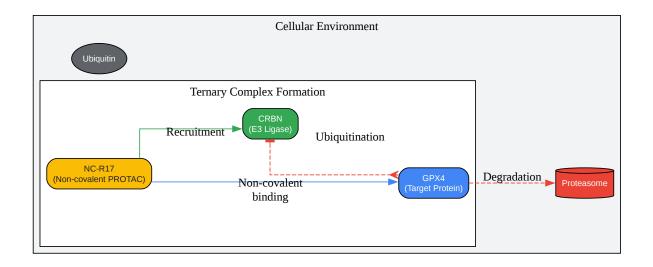
Table 1: GPX4 Degradation Efficiency in MOLM13 Cells

Compound	DC50 (nM)	Dmax (%)
NC-R17	158	65
R17	39	>95

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Dmax: The maximum percentage of target protein degradation achieved.

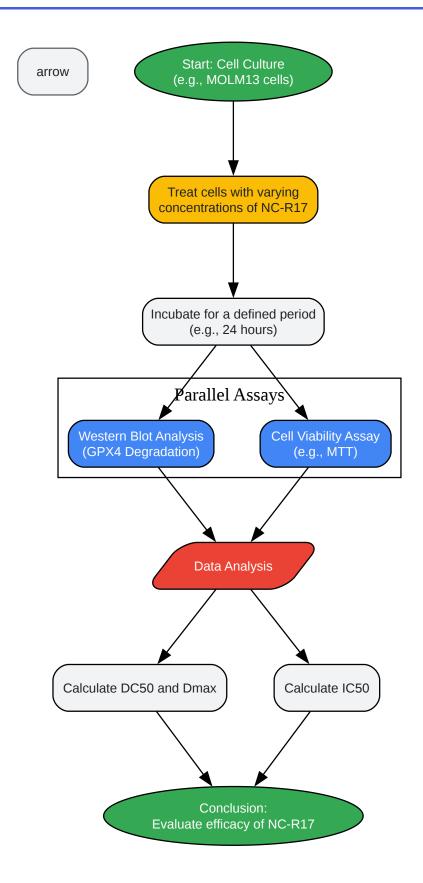
Table 2: Cell Viability (IC50) in MOLM13 Cells


Compound	IC50 (nM)
NC-R17	165
R17	43

IC50: The concentration of the compound that inhibits 50% of cell viability.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **NC-R17** and the general experimental workflow for its evaluation.



Click to download full resolution via product page

Caption: Mechanism of action of NC-R17.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells
 PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application of NC-R17 in Designing Non-Covalent PROTACs: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379838#application-of-nc-r17-in-designing-non-covalent-protacs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Check Availability & Pricing